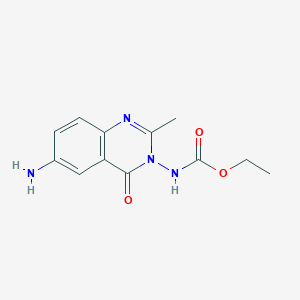
ethyl N-(6-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-(6-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate: is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(6-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate typically involves multiple steps:
Formation of the Quinazoline Core: The initial step involves the synthesis of the quinazoline core. This can be achieved by reacting anthranilic acid with formamide under high-temperature conditions to form 2-methyl-4-oxoquinazoline.
Amination: The next step is the introduction of the amino group at the 6-position. This can be done by nitration followed by reduction, or by direct amination using suitable reagents such as ammonia or amines.
Carbamoylation: The final step involves the reaction of the 6-amino-2-methyl-4-oxoquinazoline with ethyl chloroformate to form the ethyl carbamate derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
科学研究应用
Ethyl N-(6-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as enzymes and receptors.
Pharmacology: Research focuses on its potential as an inhibitor of specific enzymes or as a modulator of biological pathways.
Industrial Applications: It is used in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of ethyl N-(6-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, affecting processes such as cell proliferation, apoptosis, and signal transduction.
相似化合物的比较
Ethyl N-(6-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate can be compared with other quinazoline derivatives:
Ethyl N-(6-amino-4-oxoquinazolin-3-yl)carbamate: Lacks the methyl group at the 2-position, which can affect its biological activity and binding affinity.
This compound: Similar structure but with different substituents, leading to variations in chemical reactivity and biological effects.
This compound: Contains additional functional groups that can enhance or reduce its activity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological properties and make it a valuable compound for research and development.
属性
IUPAC Name |
ethyl N-(6-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-3-19-12(18)15-16-7(2)14-10-5-4-8(13)6-9(10)11(16)17/h4-6H,3,13H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBDXSFOKYQZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN1C(=NC2=C(C1=O)C=C(C=C2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
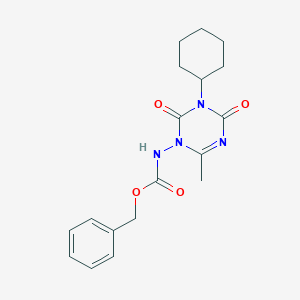
![ethyl N-[6-(ethoxycarbonylamino)-2-methyl-4-oxoquinazolin-3-yl]-N-prop-2-enylcarbamate](/img/structure/B8040216.png)
![[(E)-4-(cyclohexanecarbonyloxy)but-2-enyl] cyclohexanecarboxylate](/img/structure/B8040221.png)
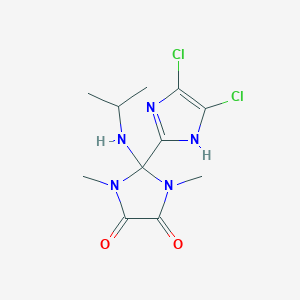
![1-N,3-N-bis[3-(aminomethyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B8040240.png)
![3-Methyl-1-phenylpyrazolo[3,4-b]quinoline-4-carbonitrile](/img/structure/B8040248.png)
![1-benzyl-N-[(Z)-benzylideneamino]pyridin-1-ium-4-carboxamide;chloride](/img/structure/B8040250.png)
![phenyl N-[2-(phenoxycarbonylamino)ethyl]carbamate](/img/structure/B8040251.png)
![2-[(E)-[(E)-(2-hydroxy-4-methoxyphenyl)methylidenehydrazinylidene]methyl]-5-methoxyphenol](/img/structure/B8040256.png)
![2-[[5-Methyl-2-(4-sulfophenyl)pyrazol-3-yl]amino]benzoic acid](/img/structure/B8040259.png)
![N-[4-(benzenesulfonylsulfamoyl)phenyl]-2-methylprop-2-enamide](/img/structure/B8040260.png)
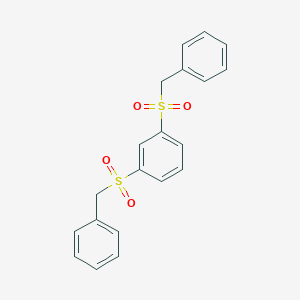
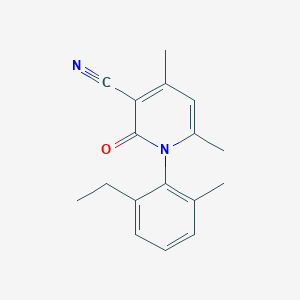
![2-[2-(2-Bicyclo[2.2.1]hept-5-enyl)-1,3-oxazolidin-3-yl]ethanol](/img/structure/B8040287.png)
